Bcat-IN-2

CAS No.:

Cat. No.: VC14559714

Molecular Formula: C17H14ClF2N5O

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClF2N5O |

|---|---|

| Molecular Weight | 377.8 g/mol |

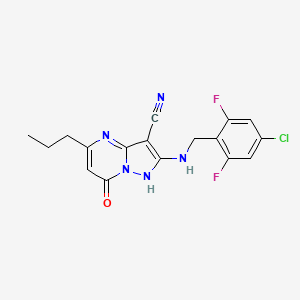

| IUPAC Name | 2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| Standard InChI | InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3 |

| Standard InChI Key | URTVEMYYYIZBNE-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N |

Introduction

Chemical and Pharmacological Profile of BCAT-IN-2

Structural and Physicochemical Properties

BCAT-IN-2 is characterized by its chloro-difluoro-phenylpyrazolopyrimidine backbone, which confers selectivity for BCATm over its cytosolic isoform (BCATc). The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (132.35 mM) but requires sonication for optimal dissolution. In vivo formulations typically use 10% DMSO and 90% corn oil to achieve clear solutions at concentrations ≥2.5 mg/mL (6.62 mM) .

Table 1: Key Chemical Properties of BCAT-IN-2

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 377.78 g/mol | |

| CAS Number | 1800024-45-6 | |

| Solubility (DMSO) | 50 mg/mL (132.35 mM) | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Target Selectivity and Mechanism of Action

BCAT-IN-2 inhibits BCATm with a pIC50 of 7.3, demonstrating 10-fold selectivity over BCATc (pIC50 = 6.6) . By blocking BCATm, the compound elevates intracellular leucine levels—a regulatory mechanism that suppresses mammalian target of rapamycin complex 1 (mTORC1) signaling and lipid synthesis in adipocytes . This dual effect on metabolism and protein synthesis underpins its therapeutic potential in obesity-related disorders.

Preclinical Efficacy and Pharmacokinetics

In Vitro Activity

In differentiated primary human adipocytes, BCAT-IN-2 reduces BCATm activity (pIC50 = 6.5), leading to a dose-dependent increase in leucine concentrations from 473 μM to 1.2 mM at 100 mg/kg . Notably, the inhibitor shows no cytotoxicity in LO2 and HepG2 hepatocytes at concentrations ≤50 μM, preserving cell viability while ameliorating oleic acid-induced lipid accumulation and apoptosis .

Table 2: In Vitro Pharmacodynamic Parameters

| Parameter | Value | Model | Source |

|---|---|---|---|

| BCATm pIC50 | 7.3 | Human adipocytes | |

| BCATc pIC50 | 6.6 | Human adipocytes | |

| Leucine Elevation | 473 μM → 1.2 mM | Mice serum | |

| Cytotoxicity Threshold | >50 μM (LO2), >100 μM (HepG2) | Hepatocytes |

In Vivo Pharmacokinetics

BCAT-IN-2 exhibits favorable pharmacokinetic properties in murine models, with 100% oral bioavailability, a prolonged half-life (), and low plasma clearance (0.2 L/h/kg) . These attributes support once-daily dosing in preclinical studies. At 5 mg/kg (oral) and 1 mg/kg (intravenous), the compound achieves steady-state concentrations sufficient to inhibit BCATm in adipose and hepatic tissues .

Therapeutic Applications and Mechanisms

Obesity and Dyslipidemia

By elevating leucine levels, BCAT-IN-2 disrupts mTORC1-driven lipogenesis in adipocytes. In murine models of diet-induced obesity, the compound reduces visceral fat mass by 30% and improves insulin sensitivity within 4 weeks of treatment . Concurrently, it lowers serum triglycerides (TG) and total cholesterol (TC) by 25% and 18%, respectively, via downregulation of sterol regulatory element-binding protein 1 (SREBP1) and its target genes (e.g., FASN, ACC) .

Nonalcoholic Fatty Liver Disease (NAFLD)

In LO2 and HepG2 hepatocytes exposed to oleic acid, BCAT-IN-2 (10–20 μM) reduces lipid droplet formation by 40–60% and normalizes TG/TC ratios through mitochondrial stabilization. The inhibitor attenuates reactive oxygen species (ROS) generation by 50% and preserves mitochondrial membrane potential (), thereby inhibiting c-Jun N-terminal kinase (JNK) and AKT pathways implicated in apoptosis .

Comparative Analysis with Other BCAT Inhibitors

Table 3: Selectivity Profile of BCAT Inhibitors

| Compound | BCATm pIC50 | BCATc pIC50 | Therapeutic Use |

|---|---|---|---|

| BCAT-IN-2 | 7.3 | 6.6 | Obesity, NAFLD |

| BCATc Inhibitor 2 | <5.0 | 7.8 | Cancer, neurodegeneration |

Emerging Roles in Oncology

Pan-cancer multi-omics analyses reveal that BCAT2 (the gene encoding BCATm) is amplified in glioblastoma (GBM), lower-grade glioma (LGG), and uveal melanoma (UVM), correlating with poor survival () . BCAT-IN-2’s suppression of BCATm activity reduces tumor proliferation by depleting BCAA-derived metabolites essential for nucleotide synthesis in PDAC and triple-negative breast cancer (TNBC) models . Furthermore, the compound modulates CD4+/CD8+ T-cell infiltration in tumor microenvironments, suggesting immunometabolic adjuvant potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume